N-bromobutanimide

Catalog No.
S606736
CAS No.
128-08-5
M.F
C4H4BrNO2
M. Wt
177.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-bromobutanimide

CAS Number

128-08-5

Product Name

N-bromobutanimide

IUPAC Name

1-bromopyrrolidine-2,5-dione

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

InChI

InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2

InChI Key

PCLIMKBDDGJMGD-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1.47 g/100 g water at 25 °C
Slightly soluble in water
Slightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexane
In tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °C)

Synonyms

1-Bromo-2,5-pyrrolidinedione; Bromosuccinimide; NBS; NSC 16; Succinbromimide;

Canonical SMILES

C1CC(=O)N(C1=O)Br

The exact mass of the compound N-bromosuccinimide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 min water, 1.47 g/100 g water at 25 °cslightly soluble in waterslightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexanein tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °c). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides. It belongs to the ontological category of pyrrolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Bromosuccinimide (NBS, CAS 128-08-5) is a crystalline, electrophilic, and radical brominating agent widely procured for its ability to mediate highly selective allylic, benzylic, and alpha-carbonyl brominations. As a stable solid with negligible vapor pressure (0.001 Pa at 25 °C), it offers a critical processability advantage over fuming molecular bromine. NBS functions by releasing a low, steady-state concentration of Br2 in situ, driving the Wohl-Ziegler radical substitution pathway while effectively suppressing unwanted electrophilic addition across double bonds. This controlled reactivity profile makes it a cornerstone reagent in pharmaceutical intermediate synthesis, CDMO process development, and complex API manufacturing where high regioselectivity, precise gravimetric dosing, and mild reaction conditions are mandatory .

Substituting NBS with generic electrophilic bromine sources like molecular bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) frequently leads to process failures or severe yield degradation. Direct use of liquid Br2 causes uncontrolled electrophilic addition to alkenes and over-bromination of aromatic systems due to high instantaneous halogen concentrations [1]. While DBDMH offers a higher active bromine mass fraction and is useful for bulk benzylic brominations, its higher reactivity can compromise regioselectivity in complex, multi-functionalized substrates, leading to difficult-to-separate polybrominated impurities. Furthermore, the byproduct of NBS, succinimide, is highly water-soluble and easily removed during standard aqueous workup, a critical advantage for maintaining high-throughput reproducibility that alternative hydantoin or isocyanuric acid byproducts do not always match[2].

Suppression of Electrophilic Addition in Allylic Bromination

In the bromination of alkenes, molecular bromine (Br2) heavily favors electrophilic addition, leading to 1,2-dibromoalkanes as the dominant product. In contrast, NBS maintains a trace steady-state concentration of Br2, shifting the mechanism entirely to radical substitution. This results in the selective formation of the allylic bromide with minimal dibromo-adduct formation, dramatically improving the yield of the target intermediate while eliminating the need for complex chromatographic separation of addition byproducts [1].

Evidence DimensionReaction Pathway Selectivity
Target Compound DataHigh selectivity for allylic radical substitution
Comparator Or BaselineMolecular Bromine (Br2) yields primarily 1,2-dibromo electrophilic addition products
Quantified DifferenceComplete mechanistic shift from addition to substitution
ConditionsWohl-Ziegler radical conditions (radical initiator, non-polar solvent)

Buyers synthesizing allylic bromide intermediates must procure NBS to prevent catastrophic yield loss to electrophilic addition byproducts.

Vapor Pressure and Reagent Processability at Scale

Molecular bromine is a dense, highly toxic, and corrosive liquid with a high vapor pressure that requires specialized handling, ventilation, and scrubbing infrastructure. NBS is a stable, crystalline solid with a negligible vapor pressure of 0.001 Pa at 25 °C . This physical state allows for precise gravimetric dosing, safer storage, and standard solid-handling protocols in both laboratory and pilot-plant environments, significantly reducing the engineering controls and safety overhead required for bromination campaigns [1].

Evidence DimensionVapor Pressure and Physical State
Target Compound Data0.001 Pa at 25 °C (Solid)
Comparator Or BaselineMolecular Bromine (Br2) is a fuming liquid with high vapor pressure (~28,000 Pa at 25 °C)
Quantified Difference>7 orders of magnitude reduction in vapor pressure
ConditionsStandard ambient temperature and pressure (25 °C)

The solid state and low volatility of NBS drastically reduce the safety risks and infrastructure costs associated with handling elemental halogens at scale.

Controlled Reactivity to Prevent Over-Bromination

While hyper-reactive brominating agents like dibromoisocyanuric acid (DBI) can brominate deactivated aromatic rings rapidly (e.g., nitrobenzene at 20 °C in 5 minutes yielding 88%), this extreme reactivity often leads to uncontrollable polybromination in electron-rich or moderately activated substrates. NBS provides a milder, highly controllable electrophilic bromination profile. For example, achieving high yields (>90%) with NBS on deactivated systems requires forcing conditions (e.g., 100 °C, 6 hours, BF3 catalyst) [1]. This intrinsically higher activation barrier means NBS can be safely deployed on sensitive, complex APIs at room temperature without the risk of destroying the substrate or generating polybrominated waste.

Evidence DimensionReactivity threshold and control
Target Compound DataRequires extended heating (100 °C, 6h) for deactivated rings, allowing fine control on sensitive substrates
Comparator Or BaselineDBI (Dibromoisocyanuric acid) reacts in 5 mins at 20 °C, risking over-bromination on standard substrates
Quantified DifferenceSignificantly attenuated reactivity for precision functionalization
ConditionsElectrophilic aromatic substitution of deactivated systems (e.g., nitrobenzene)

Procurement of NBS ensures that process chemists have a tunable reagent that avoids aggressively over-brominating highly functionalized, high-value pharmaceutical intermediates.

Regioselective Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

Directly leveraging the controlled, low steady-state release of Br2 detailed in Section 3, NBS is the premier choice for synthesizing allylic and benzylic bromides. It is heavily utilized in CDMOs to functionalize complex API precursors where preserving existing double bonds from electrophilic addition is critical[1].

Mild Electrophilic Bromination of Activated Heterocycles

Because of its attenuated reactivity profile compared to hyper-reactive agents like DBI, NBS is ideal for the mono-bromination of electron-rich heterocycles (e.g., thiophenes, pyrroles, and indoles). This prevents the polybromination that typically plagues these substrates when using harsher reagents [2].

Scalable Bromohydrin Formation

Utilizing its solid-state processability and precise gravimetric dosing capabilities, NBS is used in aqueous solvent mixtures to convert alkenes into bromohydrins safely. This avoids the severe handling hazards, high vapor pressure, and specialized reactor requirements associated with using liquid bromine at scale [3].

Physical Description

Solid with a mild odor of bromine; [Merck Index] White, pale yellow, or cream-colored powder; [Alfa Aesar MSDS]

Color/Form

Orthorhombic bisphenoidal crystals
Crystals from benzene
Solid at 20 °C and 1031 hPa; powde

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

176.94254 Da

Monoisotopic Mass

176.94254 Da

Boiling Point

338.9 °C at 101.325 kPa

Heavy Atom Count

8

Density

2.098 g/cu cm at 25 °C

LogP

log Kow = -1.19 (est)

Odor

Faint odor of bromine

Decomposition

Melting range 172-178 °C (decomposes).
When heated to decomposition it emits toxic fumes of Br- and NOx.

Melting Point

173-175 °C (slight decomposition)
MP: 174 °C

UNII

K8G1F2UCJF

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (26.75%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H290 (26.75%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (65.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (41.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (59.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (32.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: N-Bromosuccinimide is a crystalline solid or powder. It has a slight odor of bromine. It is slightly soluble in water. USE: N-Bromosuccinimide is used to make other chemicals and in laboratory research. EXPOSURE: Workers that use N-bromosuccinimide may breathe in mists or have direct skin contact. The general population is not likely to be exposed to N-bromosuccinimide. If N-bromosuccinimide is released to the environment, it will be broken down in air. N-Bromosuccinimide released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for N-bromosuccinimide to produce toxic effects in humans were not available. Data on the potential for N-bromosuccinimide to cause toxic effects, cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for N-bromosuccinimide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

11.0 [mmHg]
VP: 0.001 Pa at 25 °C

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

128-08-5

Metabolism Metabolites

Bromine is mainly absorbed via inhalation, but may also enter the body through dermal contact. Bromine salts can be ingested. Due to its reactivity, bromine quickly forms bromide and may be deposited in the tissues, displacing other halogens. (L626)

Wikipedia

N-Bromosuccinimide

Methods of Manufacturing

... prepared by addition of bromine to a cold aqueous solution of succinimide or by reaction of succinimide with NaBrO2 in the presence of HBr.

General Manufacturing Information

2,5-Pyrrolidinedione, 1-bromo-: ACTIVE

Analytic Laboratory Methods

A rapid, simple and sensitive validated visible spectrophotometric method has been described for the assay of verapamil hydrochloride either in pure form or in pharmaceutical formulations. The method involves the oxidation of the verapamil hydrochloride with N-bromosuccinimide in perchloric acid medium at room temperature, leading to the formation of a yellow colored product, which absorbs maximally at 415 nm. Under the optimized experimental conditions, the color is stable up to 45 min and Beer's law is obeyed in the concentration range of 10.0-200.0 ug/mL with molar absorptivity and Sandell's sensitivity of 2.55 x 10(3) L/mol cm and 0.192 ug/sq cm per 0.001 absorbance unit, respectively. The method has been successfully applied to the determination of the drug in commercial dosage forms. Statistical comparison of the results with those of a reference method by means of point and interval hypothesis shows excellent agreement and indicates no significant difference in accuracy and precision. Results of analyses were optimized and validated statistically and through recovery studies. The experimental true bias of all samples is smaller than +/-2%.
A simple, sensitive, and selective method for determination of acetaminophen based on its oxidation using N-bromosuccinimide (NBS) to produce a highly fluorescent product. Optimization of reaction variables was carried out concerning NBS concentration, pH, temperature, reaction time, and stability time. Under optimal analytical conditions, the fluorescent intensity was measured at lambda emission. 442 nm (excitation at lambda 330 nm). The linearity range is 120-800 ng/mL with lower detection limit of 33.6 ng/mL acetaminophen. The method was applied successfully to the determination of the compound in pharmaceutical preparations, with average recovery of 100.3 +/- 2%. The method was also applied successfully to the determination of the drug in spiked plasma samples, with an average recovery of 101.2 +/- 1%. Interference effects of some compounds, present in combination with acetaminophen, were studied and the tolerance limits of these compounds were determined.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Light sensitive. Moisture sensitive. Store under inert gas.

Interactions

N-Bromosuccinimide (NBS) is a known protein reagent able to modify amino acids and proteins, resulting in oxidation of tryptophan, tyrosine and histidine residues, as well as sulfhydryl, alcohol and phenol groups. These properties make NBS a suitable reagent to selectively block certain amino acid residues in biochemistry, and also permit the histochemical detection of proteins by oxidative deamination followed by the Schiff reaction. In this paper we show that, under ultraviolet excitation, NBS selectively reveals the cytoplasmic granules of mammalian eosinophils and chicken heterophils, rendering considerable white--blue fluorescence, in a remarkable fluorogenic reaction which rapidly increases at the beginning of the observation. This emission slightly decays afterwards and then remains almost stable still yielding a high level of emission after 10 min of continuous excitation. Possible mechanisms underlying these results are discussed and we propose NBS as a very suitable fluorogenic reagent for the microscopical detection and analysis of proteins.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types